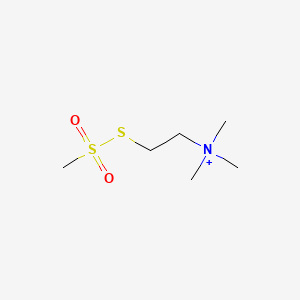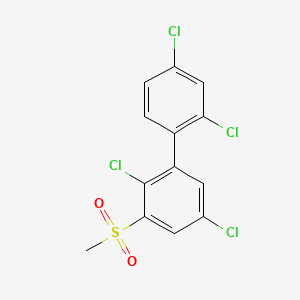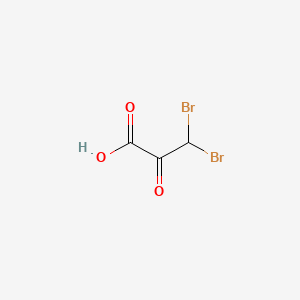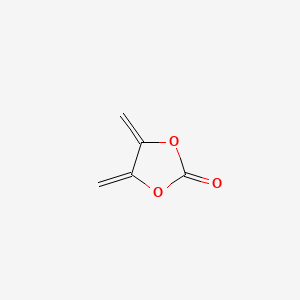
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene
Overview
Description
“(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” is a chemical compound with the molecular formula C14H10F4 . It is also known as “1,2-Diphenyltetrafluoroethane” and "alpha,alpha,alpha’,alpha’-Tetrafluorobibenzyl" .
Molecular Structure Analysis
The molecular structure of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” include its molecular weight, which is 254.22 g/mol . Other properties such as melting point, boiling point, density, and refractive index are mentioned but without specific values .Scientific Research Applications
Aggregation-Induced Emission
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene derivatives demonstrate a phenomenon known as aggregation-induced emission (AIE). This property is observed in certain molecules that are non-emissive when dissolved but exhibit intense fluorescence in their aggregated or solid-state form. For example, a study by Hu et al. (2012) on tetraphenylethene-containing diynes showcased this AIE characteristic, highlighting their potential in optical and electronic applications.
Optical and Electronic Properties
Derivatives of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene have been explored for their unique optical properties. For instance, selectively fluorinated compounds based on this structure exhibited interesting UV-Vis absorption and fluorescence spectra, as reported by Fasina et al. (2004). These properties are significant for developing materials for electronic and photonic devices.
Coordination Chemistry
This compound has also been utilized in the field of coordination chemistry. For example, Das et al. (2010) synthesized complexes using a related tetradentate selenium ligand, demonstrating its potential in forming novel metal complexes with unique structural and catalytic properties.
Inclusion Compounds and Charge-Transfer Complexes
Another application is in the formation of inclusion compounds and charge-transfer complexes. A study by TaniguchiHiroshi et al. (1994) demonstrated how tetrakis(phenylethynyl)ethene, a related compound, forms a charge-transfer complex with specific properties, indicating its utility in molecular recognition and sensor technology.
Solar Cell Applications
In the context of renewable energy, derivatives of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene have been studied for their potential in solar cell applications. Liang et al. (2013) explored the optical, electronic, and charge-transfer properties of related derivatives, aiming to design materials with high performance for solar energy conversion.
Battery Applications
The compound's derivatives have also been investigated for their use in battery technology. For example, Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl polymers, demonstrating their potential in creating efficient and durable battery materials.
Safety And Hazards
In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation is necessary and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(1,1,2,2-tetrafluoro-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWNBYMFPGNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195280 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene | |
CAS RN |
425-32-1 | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)


![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)



![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)